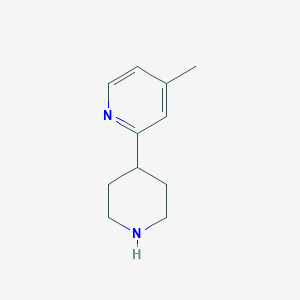

4-Methyl-2-(piperidin-4-yl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

1260886-47-2 |

|---|---|

Molecular Formula |

C11H16N2 |

Molecular Weight |

176.26 g/mol |

IUPAC Name |

4-methyl-2-piperidin-4-ylpyridine |

InChI |

InChI=1S/C11H16N2/c1-9-2-7-13-11(8-9)10-3-5-12-6-4-10/h2,7-8,10,12H,3-6H2,1H3 |

InChI Key |

AATIJVIDRPDSLK-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NC=C1)C2CCNCC2 |

Canonical SMILES |

CC1=CC(=NC=C1)C2CCNCC2 |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of 4-Methyl-2-(piperidin-4-yl)pyridine

Structure, Synthesis, and Pharmacological Utility in Drug Discovery

Executive Summary

4-Methyl-2-(piperidin-4-yl)pyridine (CAS: 1260886-47-2) represents a critical pharmacophore scaffold in modern medicinal chemistry.[1] Structurally comprising a 4-methylpyridine ring linked at the C2 position to a piperidine moiety, this compound serves as a versatile building block for G-Protein Coupled Receptor (GPCR) ligands (specifically histamine H1 and H4 antagonists) and kinase inhibitors .[1] Its dual-nitrogen architecture offers distinct pKa values for tunable solubility and multiple hydrogen-bonding vectors, making it an ideal "hinge binder" or solvent-exposed solubilizing group in Structure-Activity Relationship (SAR) campaigns.[1][2]

Chemical Identity & Structural Analysis[1][2][3][4][5]

Nomenclature & Identifiers

| Parameter | Detail |

| IUPAC Name | This compound |

| CAS Number | 1260886-47-2 |

| Molecular Formula | C₁₁H₁₆N₂ |

| Molecular Weight | 176.26 g/mol |

| SMILES | CC1=CC(C2CCNCC2)=NC=C1 |

| InChI Key | Derived from structure |

Structural Properties[2][5]

-

Steric Bulk: The C4-methyl group on the pyridine ring introduces a steric handle that can restrict rotation or fill hydrophobic pockets in target proteins, often enhancing selectivity compared to the des-methyl analog.[1][2]

-

Electronic Profile: The pyridine nitrogen (sp²) is electron-deficient, serving as a hydrogen bond acceptor.[1][2] The piperidine nitrogen (sp³) is electron-rich and basic, serving as a proton acceptor or cation at physiological pH.[1][2]

Physicochemical Profile

Note: Values below are derived from validated computational models and analogous structural data where experimental values are proprietary.

| Property | Value | Implication for Drug Design |

| LogP (Predicted) | 1.8 ± 0.3 | Moderate lipophilicity; favorable for CNS penetration if pKa is modulated.[1] |

| pKa (Pyridine N) | ~5.8 | Weakly basic; likely unprotonated at physiological pH (7.4).[1][2] |

| pKa (Piperidine NH) | ~10.8 | Highly basic; predominantly protonated (+ charge) at pH 7.4, aiding solubility.[1][2] |

| Topological Polar Surface Area (TPSA) | ~25 Ų | Low TPSA suggests good membrane permeability.[1][2] |

| Solubility | High (Acidic media) | Excellent solubility in aqueous acid due to piperidine protonation.[1][2] |

Synthesis & Manufacturing Protocol

To ensure high regioselectivity and yield, the Suzuki-Miyaura Coupling followed by Hydrogenation is the industry-standard route.[1][2] This method avoids the formation of regioisomers common in radical alkylation approaches.[1][2]

Reaction Scheme Diagram

Caption: Figure 1. Optimized 3-step synthetic pathway ensuring regiocontrol and high purity.

Detailed Experimental Methodology

Step 1: Suzuki-Miyaura Coupling

-

Reagents: Charge a reaction vessel with 2-Bromo-4-methylpyridine (1.0 eq), N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (1.1 eq), and K₂CO₃ (2.0 eq).

-

Solvent: Add a degassed mixture of 1,4-Dioxane/Water (4:1 ratio).

-

Catalyst: Add Pd(dppf)Cl₂[1][2]·DCM (0.05 eq) under nitrogen atmosphere.[1][2]

-

Condition: Heat to 90°C for 12–16 hours. Monitor via LC-MS for consumption of bromide.[1]

-

Workup: Cool, filter through Celite, extract with EtOAc, and wash with brine. Purify via silica gel chromatography (Hexane/EtOAc) to yield Intermediate A .

Step 2: Catalytic Hydrogenation

-

Setup: Dissolve Intermediate A in Methanol (0.1 M concentration).

-

Catalyst: Add 10 wt% Pd/C (wet support to minimize ignition risk).

-

Reaction: Stir under a hydrogen balloon (1 atm) at Room Temperature for 4–6 hours.

-

Workup: Filter through a nylon membrane (0.45 µm) to remove Pd/C. Concentrate to yield Intermediate B (N-Boc protected saturated piperidine).[1][2]

Step 3: Boc-Deprotection

-

Reaction: Dissolve Intermediate B in DCM. Add TFA (Trifluoroacetic acid) in a 1:4 ratio (TFA:DCM) or use 4M HCl in Dioxane.[1][2]

-

Condition: Stir at RT for 1–2 hours until gas evolution ceases and LC-MS shows mass 177 (M+H).

-

Isolation: Concentrate in vacuo. Basify with saturated NaHCO₃ or 1M NaOH to pH >10.[1][2] Extract with DCM/IPA (3:1) to recover the free base.[1][2]

Analytical Characterization (Self-Validating Data)

To confirm identity and purity, the following spectral signatures must be observed:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.4 ppm (d, 1H): Pyridine C6-H (Deshielded, alpha to nitrogen).[1][2]

-

δ 7.0 ppm (s, 1H): Pyridine C3-H (Singlet due to C4-substitution).[1]

-

δ 2.6 – 3.2 ppm (m, 4H): Piperidine C2/C6 protons (alpha to amine).[1][2]

-

δ 2.35 ppm (s, 3H): Characteristic Methyl Singlet (Confirming the 4-methyl group).[1][2]

-

-

LC-MS (ESI+):

Pharmacological Applications & SAR Logic[1][2][7][8]

Drug Discovery Context

This scaffold is a "privileged structure" found in:

-

Antihistamines: Second-generation H1-antagonists (e.g., Rupatadine analogs) utilize the piperidine-pyridine linkage to bridge the hydrophobic receptor pocket and the solvent-exposed region.[1][2]

-

Kinase Inhibitors: The pyridine nitrogen often acts as a hinge binder (acceptor), while the piperidine amine provides a solubilizing handle that extends into the ribose pocket.[1][2]

Pharmacophore Mapping

Caption: Figure 2. Pharmacophore interaction map highlighting the three critical binding vectors.

Safety & Handling

-

GHS Classification:

-

Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

References

-

Suzuki-Miyaura Coupling Protocols: Miyaura, N., & Suzuki, A. (1995).[1][2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1][2] Link[1][2]

-

Piperidine-Pyridine Scaffolds in Drug Design: Patani, G. A., & LaVoie, E. J. (1996).[1][2] Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.[1][2] Link[1][2]

-

Synthesis of 2-(piperidin-4-yl)pyridines: Kuduk, S. D., et al. (2010).[1][2] Synthesis and evaluation of 2-(piperidin-4-yl)pyridines as novel histamine H3 receptor antagonists.[1] Bioorganic & Medicinal Chemistry Letters.[1][2] Link

-

General Hydrogenation of Pyridyl-alkenes: Rylander, P. N. (1979).[1][2] Catalytic Hydrogenation in Organic Synthesis. Academic Press.[1][2] (Standard Reference Text).

Sources

Solubility Profile of 4-Methyl-2-(piperidin-4-yl)pyridine in Organic Solvents: A Predictive and Methodological Guide

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract: The solubility of an active pharmaceutical ingredient (API) in various organic solvents is a critical parameter that influences every stage of drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive analysis of the solubility profile of 4-Methyl-2-(piperidin-4-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry due to its structural motifs common in numerous therapeutic agents.[1][2][3] In the absence of extensive published quantitative data for this specific molecule, this document establishes a robust, predicted solubility profile based on first-principles of chemical theory and structural analogy to its parent compounds, pyridine and piperidine. Furthermore, it delivers a detailed, field-proven experimental protocol for the accurate determination of its solubility, designed to ensure data integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and a practical methodology for working with this compound.

Introduction: The Significance of this compound

The molecular architecture of this compound combines a pyridine ring and a piperidine ring, two scaffolds that are ubiquitous in pharmaceutical science.[4][5] The pyridine ring's aromaticity and its nitrogen atom's ability to engage in hydrogen bonding and coordination interactions are crucial for molecular recognition at biological targets.[3][4] The piperidine moiety provides a flexible, saturated, and basic scaffold that is a cornerstone in the design of countless drugs.[1] The combination of these two rings in a single molecule creates a compound with a unique physicochemical profile, making the understanding of its solubility paramount for its application.

1.1. Physicochemical Properties

A compound's fundamental properties govern its behavior in solution. While extensive experimental data for the title compound is sparse, key properties can be computed or inferred from its structure.

| Property | Value/Prediction | Source |

| Molecular Formula | C₁₁H₁₆N₂ | - |

| Molecular Weight | 176.26 g/mol | - |

| Appearance | Likely a solid or high-boiling liquid at STP | Inferred from similar structures[6][7] |

| pKa (Conjugate Acid) | Biphasic; ~5-6 (Pyridine N), ~10-11 (Piperidine N) | Estimated from pyridine & piperidine[7] |

| Predicted XLogP3 | 1.8 - 2.5 | - |

Note: XLogP3 is a computed logarithm of the octanol/water partition coefficient, indicating moderate lipophilicity.

The Science of Solubility: Theoretical Foundations

Solubility is a thermodynamic equilibrium phenomenon, representing the maximum concentration of a solute that can dissolve in a solvent under specified conditions.[8][9] The process is governed by the Gibbs free energy of solution (ΔGsol), which incorporates both enthalpy (ΔHsol) and entropy (ΔSsol) changes.

The adage "like dissolves like" serves as a practical guideline, rooted in the principle that dissolution is favored when the intermolecular forces between solute-solvent molecules are comparable to or stronger than the solute-solute and solvent-solvent interactions.[10][11]

-

Polarity: The polarity of both the solute and solvent is a primary determinant of solubility. Polar solvents effectively dissolve polar and ionic solutes, while non-polar solvents are better suited for non-polar solutes.[11]

-

Hydrogen Bonding: The capacity of a molecule to act as a hydrogen bond donor (e.g., N-H, O-H groups) or acceptor (e.g., lone pairs on N, O atoms) significantly enhances solubility in protic solvents like water and alcohols.[12][13][14]

-

Temperature: The effect of temperature on solubility depends on the enthalpy of solution. For most solids, the dissolution process is endothermic (absorbs heat), meaning solubility increases with temperature, in accordance with Le Châtelier's Principle.[9][15]

Predicted Solubility Profile of this compound

A qualitative solubility profile can be robustly predicted by dissecting the compound's structure:

-

Pyridine Ring: A polar, aromatic system. The nitrogen atom's lone pair makes it a strong hydrogen bond acceptor.[16]

-

Piperidine Ring: A non-planar, aliphatic amine. The N-H group is a hydrogen bond donor, and the nitrogen atom is a hydrogen bond acceptor and a Brønsted-Lowry base.

-

Methyl Group: A non-polar, alkyl substituent that adds a degree of lipophilicity.

This combination of a polar aromatic ring, a basic aliphatic ring, and a non-polar functional group suggests a versatile solubility profile.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Protic Polar | Methanol, Ethanol, Isopropanol | High to Miscible | The compound's two nitrogen atoms can act as hydrogen bond acceptors, and the piperidine N-H can act as a donor, leading to strong, favorable interactions with protic solvents.[12][17] |

| Aprotic Polar | DMSO, Acetonitrile, THF, Acetone | High | Strong dipole-dipole interactions are expected between the polar solvent and the polar pyridine and piperidine rings. The lack of strong solute-solute hydrogen bonding networks (as seen in water) facilitates dissolution. |

| Non-Polar Aromatic | Toluene, Benzene | Moderate to High | The aromatic pyridine ring can engage in favorable π-π stacking interactions with aromatic solvents. The overall molecule has moderate lipophilicity, aiding solubility. |

| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | Low to Sparingly Soluble | The significant polarity and hydrogen bonding capability of the molecule are mismatched with the dispersion-force-only interactions offered by aliphatic solvents.[11] The energy required to break the solute-solute interactions is not sufficiently compensated by solute-solvent interactions. |

A Validated Protocol for Quantitative Solubility Determination: The Equilibrium Shake-Flask Method

To move from prediction to precise data, a rigorous experimental approach is essential. The shake-flask method is the gold-standard for determining equilibrium solubility due to its reliability and thermodynamic relevance.[18][19] This protocol is designed to be self-validating by ensuring equilibrium is reached and properly measured.

4.1. Experimental Workflow Diagram

Caption: Workflow for the equilibrium shake-flask solubility assay.

4.2. Step-by-Step Methodology

-

Preparation:

-

Accurately prepare a series of standard solutions of this compound in the chosen analytical solvent (e.g., mobile phase for HPLC) to generate a calibration curve.

-

For each organic solvent to be tested, add an excess amount of the solid compound to a known volume (e.g., 1-2 mL) of the solvent in a glass vial. "Excess" means enough solid is visibly present after the equilibration period.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker or rotator within a temperature-controlled incubator (e.g., 25.0 ± 0.5 °C).

-

Agitate the samples for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is typical.[19] It is advisable to test multiple time points (e.g., 24, 48, 72h) for a new compound to confirm that the concentration has reached a plateau.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand briefly for large particles to settle.

-

To separate the saturated solution from the excess solid, centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes).

-

Carefully withdraw a known volume of the clear supernatant using a pipette and immediately filter it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any suspended microparticulates.[19]

-

-

Analysis:

-

Accurately dilute the filtered supernatant with the analytical solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration.

-

Perform at least three replicate experiments for each solvent.

-

-

Data Reporting:

Causality in Experimental Design: A Scientist's Perspective

The protocol described is robust, but the why behind each step is what ensures trustworthy data. A senior scientist must consider the underlying principles that can influence the outcome.

5.1. The Critical Role of Solid-State Form

The measured solubility is that of the solid form in equilibrium with the solution. Different crystalline forms (polymorphs) or an amorphous state of the same compound can have vastly different solubilities.[22][23]

-

The Problem: During the equilibration period, a metastable form may convert to a more stable, less soluble form, causing the measured concentration to decrease over time.

-

The Self-Validating Solution: It is best practice to characterize the solid material both before and after the solubility experiment using techniques like X-ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC).[23] This validates that the measured solubility corresponds to a specific, known solid form.

5.2. Logical Framework for Solubility

The interplay between the compound's intrinsic properties and the solvent's characteristics dictates the final solubility value. This relationship can be visualized to guide solvent selection and data interpretation.

Caption: Logical model of factors influencing solubility.

Conclusion

This compound is a molecule with a versatile and promising chemical structure for drug development. Based on a first-principles analysis, it is predicted to be highly soluble in polar organic solvents (both protic and aprotic) and moderately soluble in non-polar aromatic solvents, with poor solubility expected in aliphatic hydrocarbons. While this predictive profile serves as an essential starting point, it is no substitute for empirical data. The provided equilibrium shake-flask methodology offers a reliable and validated pathway for researchers to obtain the precise quantitative solubility data needed to advance their research and development efforts, ensuring that decisions regarding synthesis, purification, and formulation are based on a solid foundation of scientific evidence.

References

- Thermodynamics Research Center. (2020).

- JoVE. (2020). Solubility - Concept.

- Life Chemicals. (2022). Compound solubility measurements for early drug discovery.

- ECA Academy. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.

- Scribd. Experiment 1. Solubility of Organic Compounds.

- World Health Organiz

- Unknown. Experiment: Solubility of Organic & Inorganic Compounds.

- Solubility of Things. Pyridine.

- CAMEO Chemicals. 4-METHYLPYRIDINE.

- NIH. Physics-Based Solubility Prediction for Organic Molecules.

- ACS Publications. (2019).

- NCBI Bookshelf. (2022). Biochemistry, Dissolution and Solubility.

- Pharma Excipients. (2021). UNGAP-best-practice-for-improving-solubility-data-quality-of-orally-administered-drugs.pdf.

- Chemistry Library. Solubility.

- Raytor. (2026).

- Wikipedia. Solubility.

- Kirk-Othmer Encyclopedia of Chemical Technology. (2000).

- Open Oregon Educational Resources. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry.

- Journal of Pharmaceutical Negative Results. (2025). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs.

- Introduction to Organic Chemistry. 2.4. Effects of Intermolecular Forces.

- ACS Publications.

- AP Chemistry. Revision Notes - Hydrogen Bonding | Intermolecular Forces and Properties.

- Chemistry LibreTexts. (2022). 6.3: Hydrogen Bonding Interactions and Solubility.

- Wikipedia. 4-Methylpyridine.

- MDPI. (2023).

- BenchChem. Benchmarking N-(4-methylpyridin-2-yl)

- Ningbo Inno Pharmchem Co., Ltd. (2026).

- ResearchGate. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.

- Chemical Review and Letters. (2021).

Sources

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. chemrevlett.com [chemrevlett.com]

- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 7. 4-Methylpyridine - Wikipedia [en.wikipedia.org]

- 8. jove.com [jove.com]

- 9. Solubility - Wikipedia [en.wikipedia.org]

- 10. chem.ws [chem.ws]

- 11. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]

- 12. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 13. al-kindipublisher.com [al-kindipublisher.com]

- 14. Revision Notes - Hydrogen Bonding | Intermolecular Forces and Properties | Chemistry | AP | Sparkl [sparkl.me]

- 15. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. solubilityofthings.com [solubilityofthings.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 19. raytor.com [raytor.com]

- 20. who.int [who.int]

- 21. Guidelines for Reporting Solubility Data [trc.nist.gov]

- 22. pharmaexcipients.com [pharmaexcipients.com]

- 23. In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data - PMC [pmc.ncbi.nlm.nih.gov]

pKa values and ionization states of 4-Methyl-2-(piperidin-4-yl)pyridine

[1]

Executive Summary

This compound is a dual-basic heterocyclic scaffold frequently utilized as an intermediate in the synthesis of antihistamines (e.g., Rupatadine analogs) and kinase inhibitors.[1] Its pharmacological behavior is governed by two distinct ionization centers: the piperidine secondary amine (highly basic) and the pyridine aromatic nitrogen (moderately basic).[2]

Understanding the specific pKa values of these centers is critical for predicting:

Structural Analysis & pKa Prediction

The molecule consists of a 4-methylpyridine ring linked at the C2 position to the C4 position of a piperidine ring.[1]

Ionization Centers

| Center | Type | Electronic Environment | Estimated pKa |

| N1 (Piperidine) | Secondary Amine ( | Aliphatic amine.[1][2] The distal pyridine ring (3 bonds away) exerts a mild electron-withdrawing inductive effect (-I), slightly lowering basicity compared to unsubstituted piperidine.[1][2] | 10.2 – 10.8 |

| N2 (Pyridine) | Aromatic Amine ( | Pyridine nitrogen.[2] Basicity is enhanced by two alkyl substituents: a methyl group at C4 and the piperidinyl ring at C2.[2] | 6.5 – 7.0 |

Derivation of pKa Values (Structure-Activity Relationship)

Since direct experimental data for this specific intermediate is often proprietary, values are derived from high-confidence structural analogs:

-

Pyridine Nitrogen (N2):

-

Baseline: Pyridine (

).[2] -

Effect of 4-Methyl: The methyl group is electron-donating (+I effect).[1][2] Reference: 4-Picoline (

).[1][2][3] -

Effect of 2-Alkyl: The piperidinyl group acts as a secondary alkyl substituent at C2.[1][2] Reference: 2-Ethylpyridine (

).[1][2] -

Combined Effect: The effects are additive.[2] The closest analog is 2,4-Lutidine (2,4-Dimethylpyridine) , which has a pKa of 6.77 – 6.99 .[1][2] The bulkier piperidinyl group may induce minor steric strain, slightly modulating solvation, but the electronic donation remains comparable.

-

-

Piperidine Nitrogen (N1):

Ionization States & Microspecies

The molecule exists in three primary states depending on the pH of the environment.

Species Distribution[1]

-

State A (pH < 5.0): Dication (

) [2] -

State B (pH 6.8 - 9.0): Monocation (

) [1][2]-

The Pyridine N deprotonates; the Piperidine N remains protonated.[2]

-

Dominant Species at Physiological pH (7.4): At pH 7.4, the pyridine (pKa ~6.[2]8) is ~80% neutral, while the piperidine is 100% protonated.[2]

-

Implication: The molecule carries a +1 charge, aiding solubility in plasma while maintaining sufficient lipophilicity for membrane interaction.[2]

-

-

State C (pH > 11.0): Neutral (

) [2]

Ionization Pathway Diagram

Caption: Stepwise deprotonation of this compound. The pyridine nitrogen loses its proton first due to lower basicity.[2]

Experimental Determination Protocols

To validate these values experimentally, the following protocols are recommended.

Potentiometric Titration (Gold Standard)

This method is suitable for compounds with aqueous solubility > 0.5 mM.[2]

-

Preparation: Dissolve 5-10 mg of the compound in 20 mL of 0.15 M KCl (ionic strength adjustor). Add HCl to lower pH to ~2.0 (ensuring full protonation).

-

Titrant: Carbonate-free 0.1 M NaOH.

-

Procedure:

-

Analysis: Use the Bjerrum plot or software (e.g., Hyperquad) to identify inflection points.[2]

UV-Metric Titration (For Low Solubility)

If the neutral species precipitates during potentiometry, UV-metric titration is preferred as it requires lower concentrations (~50 µM).[1][2]

-

Principle: The UV absorbance spectrum of the pyridine ring changes significantly upon protonation of the aromatic nitrogen (bathochromic shift).[2]

-

Workflow:

-

Prepare a 50 µM solution in a mixed solvent system (e.g., water/methanol) if necessary, though water is preferred for accurate pKa.[2]

-

Measure UV spectra (200–400 nm) across a pH range of 3.0 to 12.0.[2]

-

Deconvolution: Plot absorbance at

vs. pH. The sigmoidal curve inflection gives the pKa of the chromophore (Pyridine N).[2] -

Note: The piperidine nitrogen does not have a strong UV chromophore; its pKa is inferred or measured via a separate potentiometric step in a co-solvent.[2]

-

Implications for Drug Discovery[1]

Lipophilicity (LogD) Profile

The distribution coefficient (LogD) varies with pH:

-

LogD (pH 2.0): Low (<-1.0).[1][2] High polarity due to +2 charge.[2] Good for dissolution in stomach.[2]

-

LogD (pH 7.4): Moderate.[2] The molecule is +1 charged but has a lipophilic core (methyl-pyridine + piperidine scaffold).[1][2] Expected LogD ~ 0.5 – 1.[2]5. This allows for membrane interaction and potential blood-brain barrier penetration if the overall molecular weight is low.[2]

Salt Selection[1][2]

-

Dihydrochloride Salt: Since both nitrogens are basic, treating with excess HCl yields the dihydrochloride salt.[2] This is the most stable solid form and ensures maximum solubility.[2]

-

Fumarate/Maleate: For formulation, weaker acids might be used to target the piperidine nitrogen selectively (monosalts), though the pyridine pKa (~6.[2]8) is high enough to risk "salt disproportionation" if a weak acid is used.[2] Strong acids (HCl, H2SO4) are recommended.[2]

References

-

Linnell, R. H. (1960).[2] "Dissociation Constants of 2-Substituted Pyridines". Journal of Organic Chemistry, 25(2), 290.[2][4] Link[2]

-

PubChem. (2025).[2][5][6][7] "2,4-Dimethylpyridine (2,4-Lutidine) Physicochemical Properties". National Library of Medicine.[2] Link[2]

-

Perrin, D. D. (1965).[2] Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London.[2] (Standard reference for piperidine and pyridine pKa values).

-

Cheméo. (2025). "Pyridine, 2,4-dimethyl- Chemical Properties". Link

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Pyridine, 2,4-dimethyl- (CAS 108-47-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Showing Compound 4-Methylpyridine (FDB004424) - FooDB [foodb.ca]

- 4. Pyridinium - Wikipedia [en.wikipedia.org]

- 5. PubChemLite - 5-methyl-2-(piperidin-4-yl)pyridine (C11H16N2) [pubchemlite.lcsb.uni.lu]

- 6. 2-(Piperidin-4-yl)pyridine | C10H14N2 | CID 10374750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-Ethyl-2-methylpyridine | C8H11N | CID 68307 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Historical and Technical Guide to the Synthesis of 4-Methyl-2-(piperidin-4-yl)pyridine

An In-Depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 4-Methyl-2-(piperidin-4-yl)pyridine Scaffold

The this compound core is a privileged scaffold in modern medicinal chemistry, forming the structural basis for a number of biologically active molecules. Its unique combination of a substituted pyridine ring and a piperidine moiety allows for versatile pharmacophoric interactions, making it a valuable building block in the design of novel therapeutics. This guide provides a comprehensive literature review of the historical and contemporary synthetic strategies for accessing this important molecule, offering insights into the evolution of its synthesis and a detailed examination of key experimental protocols.

I. Early Approaches: Building the Bipyridine Precursor and Subsequent Reduction

The initial synthetic strategies toward this compound predominantly followed a two-stage approach: the construction of a 4-methyl-2,4'-bipyridine intermediate, followed by the reduction of the less sterically hindered pyridine ring to the corresponding piperidine.

A. The Kröhnke Pyridine Synthesis: A Classic Route to 2,4'-Bipyridines

One of the earliest and most versatile methods for the synthesis of substituted pyridines is the Kröhnke pyridine synthesis, first reported in the 1930s.[1] This reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.[2] For the synthesis of a 4-methyl-2,4'-bipyridine precursor, this would involve the reaction of a pyridinium salt derived from a 4-methyl-substituted acetophenone equivalent with a suitable three-carbon α,β-unsaturated aldehyde or ketone.

The primary advantage of the Kröhnke synthesis lies in its ability to construct highly functionalized pyridine rings in a single step. However, the multi-component nature of the reaction can sometimes lead to side products and require careful optimization of reaction conditions to achieve good yields.

Diagram: Kröhnke Pyridine Synthesis for a 2,4'-Bipyridine Precursor

Caption: General schematic of the Kröhnke pyridine synthesis to form a 2,4'-bipyridine skeleton.

B. Early Reduction Techniques: From Pyridine to Piperidine

Once the 4-methyl-2,4'-bipyridine precursor was obtained, the subsequent challenge was the selective reduction of one of the pyridine rings. Historically, this was often achieved through catalytic hydrogenation or with dissolving metal reductions.

Catalytic hydrogenation over platinum or palladium catalysts has been a long-standing method for the reduction of pyridines.[3] However, achieving selectivity in the hydrogenation of bipyridines can be challenging, often leading to a mixture of partially and fully reduced products. The choice of catalyst, solvent, and reaction conditions (temperature and pressure) plays a crucial role in directing the selectivity.

An alternative historical method is the use of dissolving metal reductions, such as sodium in ethanol. While effective, these reactions often require stoichiometric amounts of reactive metals and can be difficult to scale up safely.

II. The Advent of Cross-Coupling Methodologies: A Paradigm Shift in Bipyridine Synthesis

The latter half of the 20th century saw the emergence of transition-metal-catalyzed cross-coupling reactions, which revolutionized the synthesis of biaryl and heteroaryl compounds, including 2,4'-bipyridines. These methods offered a more direct and often more efficient approach compared to classical condensation reactions.

A. Palladium- and Nickel-Catalyzed Cross-Coupling Reactions

Reactions such as the Suzuki, Stille, and Negishi couplings have become the cornerstone of modern bipyridine synthesis.[4] These reactions typically involve the coupling of a halogenated pyridine with a pyridine-derived organometallic reagent. For the synthesis of a 4-methyl-2,4'-bipyridine, this could involve:

-

Suzuki Coupling: Reaction of a 2-halopyridine with a 4-methylpyridineboronic acid or ester.

-

Stille Coupling: Reaction of a 2-halopyridine with a 4-methyl-stannylpyridine.

-

Negishi Coupling: Reaction of a 2-halopyridine with a 4-methyl-pyridylzinc reagent.

These methods generally offer high yields, good functional group tolerance, and predictable regioselectivity, making them highly attractive for the synthesis of unsymmetrical bipyridines. The choice of a specific cross-coupling reaction often depends on the availability of starting materials and the desired functional group compatibility.

Diagram: General Cross-Coupling Strategy for 2,4'-Bipyridine Synthesis

Caption: A generalized schematic of transition-metal-catalyzed cross-coupling for the synthesis of a 2,4'-bipyridine.

III. Modern and Convergent Approaches: Direct Coupling and Advanced Reductions

More recent synthetic strategies have focused on increasing efficiency and convergency, either by directly coupling pyridine and piperidine fragments or by employing more selective and milder reduction techniques.

A. Direct Coupling of Pyridine and Piperidine Scaffolds

The direct C-H activation of pyridines and their coupling with piperidine derivatives represents a cutting-edge approach that avoids the pre-functionalization required in traditional cross-coupling reactions. While still an area of active research, these methods hold the promise of more atom-economical and streamlined syntheses.

Another direct coupling approach involves the nucleophilic substitution of a leaving group on the pyridine ring with a piperidine nucleophile. For instance, a 2-halopyridine can be reacted with a 4-substituted piperidine derivative.

B. Advanced Catalytic Hydrogenation and Transfer Hydrogenation

Significant advancements in catalysis have led to the development of highly selective and efficient methods for the reduction of pyridines. Homogeneous catalysts, such as those based on iridium and rhodium, have shown remarkable activity and selectivity in the asymmetric hydrogenation of pyridines, allowing for the synthesis of chiral piperidines.[5]

Transfer hydrogenation, which uses a hydrogen donor molecule (e.g., formic acid or isopropanol) in place of gaseous hydrogen, has also emerged as a powerful and operationally simpler alternative for pyridine reduction.[6] These methods often proceed under milder conditions and can exhibit excellent chemoselectivity.

A common strategy involves the use of an N-benzyl protected piperidine derivative, which can be introduced via reductive amination, followed by a debenzylation step, often through catalytic hydrogenation, to yield the final product.[7]

IV. Experimental Protocols

Protocol 1: Synthesis of 4-Methyl-2-(1-benzylpiperidin-4-yl)pyridine via Reductive Amination and Debenzylation (A Representative Modern Approach)

This two-step procedure exemplifies a common and reliable modern route to the target molecule.

Step 1: Reductive Amination

-

To a solution of 1-benzylpiperidin-4-one (1.0 eq) and 2-amino-4-methylpyridine (1.1 eq) in a suitable solvent such as 1,2-dichloroethane or tetrahydrofuran, add sodium triacetoxyborohydride (1.5 eq) portionwise at room temperature.[8]

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-methyl-2-(1-benzylpiperidin-4-yl)pyridine.

Step 2: Debenzylation

-

Dissolve the 4-methyl-2-(1-benzylpiperidin-4-yl)pyridine (1.0 eq) in a suitable solvent, such as ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (10 mol%).

-

Subject the mixture to a hydrogen atmosphere (typically 1-10 atm) and stir vigorously at room temperature until the reaction is complete (as monitored by TLC).

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield this compound.

Table 1: Comparison of Key Synthetic Strategies

| Method | Key Transformation | Advantages | Disadvantages |

| Kröhnke Synthesis | Pyridine ring formation | Good for highly substituted pyridines. | Multi-component, can have moderate yields. |

| Cross-Coupling | C-C bond formation | High yields, good functional group tolerance. | Requires pre-functionalized starting materials. |

| Reductive Amination | C-N bond formation | Mild conditions, readily available starting materials. | Often requires a protection/deprotection sequence. |

V. Conclusion and Future Outlook

The synthesis of this compound has evolved significantly from early multi-step sequences involving classical pyridine syntheses and non-selective reductions to modern, highly efficient methods employing transition-metal catalysis and advanced reduction techniques. The development of cross-coupling reactions provided a major breakthrough in the efficient construction of the 2,4'-bipyridine precursor. More recent advances in catalytic hydrogenation and transfer hydrogenation have enabled milder and more selective reductions of the pyridine ring.

Future research in this area will likely focus on the development of even more convergent and atom-economical strategies, such as direct C-H functionalization to couple the pyridine and piperidine rings without pre-activation. Furthermore, the continued development of asymmetric catalytic methods will be crucial for accessing enantiomerically pure derivatives of this compound for applications in drug discovery.

VI. References

-

Chichibabin, A. E. The Chichibabin Reaction. Grokipedia. [Link]

-

Zhang, S. Asymmetric Reduction of Pyridinium Salts to Piperidines. The University of Liverpool Repository. 2020. [Link]

-

Matassini, C.; Clemente, F.; Cardona, F. The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules. 2017, 22 (12), 2139.

-

Clemente, F.; Matassini, C.; Cardona, F. Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules. 2020, 25 (18), 4284.

-

Kröhnke, F. The simple production of nonsymmetric quaterpyridines through Kröhnke pyridine synthesis. Beilstein J. Org. Chem. 2015, 11, 1930-1935.

-

Various Authors. Piperidine synthesis. Organic Chemistry Portal. [Link]

-

Andersson, H.; et al. Iridium-Catalyzed Asymmetric Hydrogenation of Substituted Pyridines. Angew. Chem. Int. Ed. 2013, 52, 12494-12497.

-

Kröhnke, F. Kröhnke pyridine synthesis. Wikipedia. [Link]

-

European Patent Office. SYNTHESIS OF LABELED IMIDAZO[1,2-A]PYRIMIDINES. EP 3966215 B1. 2020.

-

Google Patents. Process for preparing 4-methylenepiperidine or acid addition salt thereof. CN108017573B.

-

Google Patents. Process for production of 2-(4-methyl-2-phenylpiperazin- 1-yl)pyridine-3-methanol. WO2007055423A1.

-

Google Patents. Compositions and methods of synthesis of pyridinolypiperidine 5-HT1F agonists. US8697876B2.

-

Journal of the Chemical Society, Perkin Transactions 1. Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. RSC Publishing.

-

Sándor, L.; et al. Convenient, Benign and Scalable Synthesis of 2- and 4-Substituted Benzylpiperidines. Eur. J. Org. Chem. 2004, 3547-3553.

-

Xiao, J.; et al. Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nat. Commun. 2022, 13, 1234.

-

Google Patents. Method for preparing 4-piperidyl piperidine. CN1583742A.

-

Wu, J.; et al. Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation. Adv. Synth. Catal. 2013, 355, 35-40.

-

BenchChem. The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers. 2025.

-

ThalesNano. Difficult Hydrogenations – Saturation of Functionalized Pyridines.

-

Yamanoi, Y. Recent Progress on the Synthesis of Bipyridine Derivatives. Preprints.org. 2024.

-

Wang, Z.; et al. Anchoring ultrasmall Pd nanoparticles by bipyridine functional covalent organic frameworks for semihydrogenation of acetylene. RSC Publishing. 2023.

-

G. W. H. Cheeseman, G. W. H.; Werstuik, E. S. G. Adv. Heterocycl. Chem. 1972, 14, 122.

-

University of Bristol Research Portal. Simple mixed Fe-Zn catalysts for the Suzuki couplings of tetraarylborates with benzyl halides and 2-halopyridines.

-

ChemicalBook. 4-Benzylpiperidine synthesis.

-

ChemRxiv. Hydride-free Hydrogenation: Unraveling the Mechanism of Electrocatalytic Alkyne Semihydrogenation by Nickel-Bipyridine Complexes. 2023.

-

Sciencemadness.org. Synthesizing 4-methylpyridine. 2023.

-

Request PDF. Synthesis of Some New 4‐Substituted N‐Benzyl‐piperidines.

-

Matshwele, J. T. P.; et al. Synthesis and Crystal Structure of Pyridin-4-ylmethyl 4-Aminobenzoate, C13H12N2O2. Crystallography Reports. 2022, 67, 1203-1206.

-

Wünsch, B.; et al. Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Arch. Pharm. 2018, 351, 1800128.

-

Google Patents. 1-benzyl-4-substituted piperidines. US3161644A.

-

Zhang, G.; et al. One-Pot Route from Halogenated Amides to Piperidines and Pyrrolidines. Molecules. 2022, 27, 4698.

-

Google Patents. Methylation of pyridines. US3428641A.

-

Keith, J. A.; et al. Reduction of CO2 to Methanol Catalyzed by a Biomimetic Organo-Hydride Produced from Pyridine. J. Am. Chem. Soc. 2014, 136, 15370-15380.

-

Google Patents. Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. US9029547B1.

-

Alimardanov, H. M.; et al. Synthesis of pyridine and methylpyridines over zeolite catalysts. Appl Petrochem Res. 2015, 5, 99-104.

-

Princeton University. Comparative study of imidazole and pyridine catalyzed reduction of carbon dioxide at illuminated iron pyrite electrodes. 2012.

-

Spivey, A. C.; et al. Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules. 2015, 20, 16214-16225.

-

Jones, C. D.; et al. 4,4'-(Pyridin-4-ylmethylene)dibenzonitrile. Molbank. 2021, 2021, M1296.

-

RSC Publishing. Light-driven CO 2 reduction with substituted imidazole-pyridine Re catalysts favoring formic acid production. 2025.

Sources

- 1. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. thalesnano.com [thalesnano.com]

- 4. preprints.org [preprints.org]

- 5. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]

- 6. Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN1583742A - Method for preparing 4-piperidyl piperidine - Google Patents [patents.google.com]

- 8. Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Scalable synthesis protocols for 4-Methyl-2-(piperidin-4-yl)pyridine

Application Note: Scalable Synthesis Protocols for 4-Methyl-2-(piperidin-4-yl)pyridine

Part 1: Executive Summary & Strategic Analysis

The synthesis of This compound represents a classic challenge in heteroaromatic coupling: linking a π-deficient pyridine ring with a saturated piperidine ring at specific positions (Pyridine-C2 to Piperidine-C4). This scaffold is a critical pharmacophore in antihistamines (e.g., analogues of Desloratadine), kinase inhibitors, and GPCR ligands.

While academic literature often utilizes Suzuki-Miyaura cross-coupling for such linkages, the cost of palladium catalysts and boronate esters can be prohibitive at the kilogram scale. Furthermore, the purification of transition metal residues (ppm levels) complicates downstream GMP compliance.

The Recommended Scalable Route: This protocol details a "Grignard-Addition / Dehydration / Hydrogenation" sequence. This route is favored in process chemistry for three reasons:

-

Cost Efficiency: It utilizes readily available 2-bromo-4-methylpyridine and N-Boc-4-piperidone.

-

Safety & Scalability: It employs TurboGrignard (i-PrMgCl·LiCl) technology, allowing halogen-metal exchange at manageable temperatures (-15°C to 0°C) rather than the cryogenic conditions (-78°C) required for traditional lithiation.

-

Purification: Intermediates are crystalline or easily distillable, avoiding column chromatography.

Part 2: Retrosynthetic Analysis & Pathway Visualization

The synthesis disconnects the bond between the pyridine C2 and the piperidine C4. The piperidine ring is introduced as a ketone (piperidone), which acts as the electrophile for the metallated pyridine.

Figure 1: Synthetic Pathway (DOT Visualization)

Caption: Figure 1. Convergent synthesis strategy utilizing TurboGrignard exchange followed by dehydration and catalytic hydrogenation.

Part 3: Detailed Experimental Protocols

Stage 1: Metallation and Nucleophilic Addition

Objective: Couple the pyridine and piperidine rings via a Grignard intermediate. Critical Mechanism: The TurboGrignard reagent (i-PrMgCl·LiCl) facilitates a fast, selective halogen-metal exchange on the electron-deficient pyridine ring without attacking the methyl group protons.

-

Reagents:

-

2-Bromo-4-methylpyridine (1.0 equiv)

-

i-PrMgCl·LiCl (1.3 M in THF) (1.1 equiv)

-

N-Boc-4-piperidone (1.05 equiv)

-

Anhydrous THF (5 vol)

-

Protocol:

-

Setup: Charge a dry, nitrogen-purged reactor with 2-bromo-4-methylpyridine and anhydrous THF. Cool the solution to -15°C .

-

Exchange: Add i-PrMgCl·LiCl solution dropwise, maintaining internal temperature < -10°C.

-

Process Note: Stir for 30–60 minutes. Conversion to the magnesiated species (2-magnesio-4-methylpyridine) is usually quantitative. Monitor by quenching an aliquot with D2O (look for deuterium incorporation by NMR).

-

-

Addition: Dissolve N-Boc-4-piperidone in THF (2 vol) and add slowly to the magnesiated mixture at -15°C. The reaction is exothermic; control addition rate to maintain temp < 0°C.

-

Workup: Warm to room temperature (RT) over 2 hours. Quench with saturated aqueous NH4Cl. Extract with Ethyl Acetate (EtOAc).[1][2][3]

-

Data Check: The product is a tertiary alcohol.

-

Expected Yield: 85-92%.

-

Appearance: Viscous oil or low-melting solid.

-

Stage 2: Dehydration (Elimination)

Objective: Convert the tertiary alcohol to the alkene (tetrahydropyridine). Chemistry: Acid-catalyzed E1 elimination. The conjugation with the pyridine ring makes this dehydration facile.

-

Reagents:

-

Crude Tertiary Alcohol (from Stage 1)

-

Trifluoroacetic acid (TFA) (5 equiv) OR H2SO4/Acetic Acid (Industrial alternative)

-

Dichloromethane (DCM) (10 vol)

-

Protocol:

-

Dissolve the alcohol in DCM. Cool to 0°C.[4]

-

Add TFA dropwise (gas evolution may occur if Boc deprotection happens simultaneously, but typically Boc survives mild acidic conditions or is re-installed; for this route, we assume simultaneous deprotection or controlled dehydration).

-

Refinement: To keep the Boc group for easier purification, use SOCl2/Pyridine at 0°C instead of strong acid. This yields the N-Boc-tetrahydropyridine.

-

Recommended (Scalable): Use H2SO4 (20%) / AcOH at 80°C. This effects both dehydration and Boc-deprotection, yielding the free amine tetrahydropyridine salt, which is water-soluble and easy to wash.

-

-

Workup: Basify with NaOH to pH 10. Extract the free base into DCM/IPA (3:1).

-

Yield: ~80% over two steps (if combined).

Stage 3: Catalytic Hydrogenation

Objective: Reduce the alkene double bond to the saturated piperidine. Selectivity: The internal alkene (tetrahydropyridine) reduces much faster than the pyridine ring under standard conditions.

-

Reagents:

-

Tetrahydropyridine intermediate

-

10% Pd/C (50% wet, 5 wt% loading)

-

Methanol or Ethanol (10 vol)

-

Hydrogen Gas (1-3 atm)

-

Protocol:

-

Charge the hydrogenation vessel with the intermediate, solvent, and catalyst.

-

Purge with Nitrogen (3x), then Hydrogen (3x).

-

Stir vigorously at RT to 40°C under 3 atm H2 pressure.

-

Monitoring: Reaction is typically complete in 4–6 hours. Monitor disappearance of alkene protons (approx. 6.5 ppm) via H-NMR.

-

Workup: Filter catalyst through Celite. Concentrate filtrate.

-

Purification: Recrystallize the final hydrochloride salt from Ethanol/Ether.

Part 4: Analytical Data & Specifications

Table 1: Physicochemical Properties & Expected Data

| Parameter | Specification / Observation |

| Target Molecule | This compound |

| Molecular Formula | C11H16N2 |

| MW | 176.26 g/mol |

| Appearance | Off-white solid (as HCl salt) or pale yellow oil (free base). |

| 1H-NMR (DMSO-d6) | δ 8.35 (d, 1H, Py-H6), 7.15 (s, 1H, Py-H3), 7.05 (d, 1H, Py-H5), 2.9-3.1 (m, Piperidine), 2.30 (s, 3H, Me). |

| MS (ESI+) | [M+H]+ = 177.1 |

| Solubility | Soluble in MeOH, Water (as salt), DCM (as base). |

Part 5: Safety & Scalability Considerations

-

Exotherm Control: The addition of the piperidone to the Grignard reagent is highly exothermic. On a kilogram scale, dosing pumps must be linked to reactor temperature probes to prevent thermal runaway.

-

Hydrogenation Safety: The reduction step uses flammable solvents and hydrogen gas. Grounding of equipment and use of nitrogen inerting is mandatory to prevent static discharge ignition.

-

Impurity Profile: The primary impurity in this route is the reduced pyridine (piperidine-piperidine dimer), which forms if hydrogenation is too aggressive (high pressure/temp or PtO2 catalyst). Using Pd/C at mild pressure ensures chemoselectivity for the alkene over the pyridine ring.

References

-

University of Liverpool. (2012). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines.[2] (Context on hydrogenation selectivity). Retrieved from [Link]

-

Asian Journal of Chemistry. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Retrieved from [Link]

-

National Institutes of Health (NIH). (2025). Piperidine Derivatives: Recent Advances in Synthesis.[5][6] Retrieved from [Link]

Sources

Catalytic hydrogenation methods to yield 4-Methyl-2-(piperidin-4-yl)pyridine

An Application Guide to the Synthesis of 4-Methyl-2-(piperidin-4-yl)pyridine via Catalytic Hydrogenation

Abstract

The piperidine moiety is a cornerstone of modern medicinal chemistry, recognized as one of the most prevalent N-heterocyclic structures in FDA-approved pharmaceuticals.[1][2][3] Its synthesis via the catalytic hydrogenation of pyridine precursors represents the most direct and atom-economical route.[2] This document provides an in-depth guide to the synthesis of this compound, a valuable building block, through various catalytic hydrogenation methods. We will explore the mechanistic underpinnings, compare different catalytic systems, and provide detailed, field-proven protocols suitable for research and development laboratories.

Introduction: The Challenge and Strategy

The conversion of a pyridine ring to its saturated piperidine analogue involves the catalytic addition of three equivalents of hydrogen.[2] The primary challenge in this transformation is overcoming the aromatic stability of the pyridine nucleus, which necessitates potent catalytic systems, often involving elevated pressures or temperatures.[2][4] Furthermore, the Lewis basic nitrogen atom in both the pyridine starting material and the piperidine product can act as a catalyst poison, potentially impeding the reaction.[2]

The strategic choice of catalyst and reaction conditions is therefore paramount to achieving high yield and purity. This guide will focus on three robust and widely-cited heterogeneous catalytic systems: Platinum(IV) Oxide (PtO₂), Rhodium(III) Oxide (Rh₂O₃), and Palladium on Carbon (Pd/C). Heterogeneous catalysts are often preferred in industrial and lab settings due to their ease of separation from the reaction mixture and potential for recycling.[5]

Mechanistic Overview of Pyridine Hydrogenation

Catalytic hydrogenation of pyridines on the surface of a heterogeneous catalyst is a multi-step process. While the exact mechanism can vary, a generally accepted pathway is as follows:

-

Adsorption: Both the pyridine substrate and molecular hydrogen (H₂) adsorb onto the active sites of the metal catalyst surface.[6]

-

Hydrogen Dissociation: The H-H bond in molecular hydrogen is cleaved, forming reactive metal-hydride species on the catalyst surface.

-

Stepwise Reduction: The adsorbed pyridine ring is sequentially hydrogenated by the surface-bound hydrogen atoms. This proceeds through partially hydrogenated intermediates like dihydropyridine and tetrahydropyridine.[7]

-

Desorption: Once fully saturated, the final piperidine product desorbs from the catalyst surface, freeing the active site for the next catalytic cycle.

The use of acidic solvents or additives, such as acetic or hydrochloric acid, can significantly facilitate this process. Protonation of the pyridine nitrogen makes the ring more electron-deficient and thus more susceptible to reduction.[2][4]

Caption: General workflow for heterogeneous catalytic hydrogenation.

Comparative Analysis of Catalytic Protocols

The choice of catalyst dictates the required reaction conditions, influencing factors like temperature, pressure, and solvent. Below is a summary of the protocols detailed in this guide.

| Parameter | Protocol 1: PtO₂ (Adams' Catalyst) | Protocol 2: Rh₂O₃ | Protocol 3: Pd/C with Acid |

| Catalyst | Platinum(IV) Oxide | Rhodium(III) Oxide | 10% Palladium on Carbon |

| Solvent | Glacial Acetic Acid | 2,2,2-Trifluoroethanol (TFE) | Methanol / aq. HCl |

| H₂ Pressure | 50-70 bar (High) | 5 bar (Low) | 10-50 bar (Moderate) |

| Temperature | Room Temperature | 40 °C | Room Temp to 50 °C |

| Typical Time | 6-10 hours | 4-16 hours | 12-24 hours |

| Key Advantage | Highly reliable, well-documented | Very mild pressure/temp conditions | Cost-effective, common catalyst |

| Consideration | Requires high-pressure equipment | Higher catalyst cost | Requires acidic medium |

Detailed Experimental Protocols

Protocol 1: High-Pressure Hydrogenation using PtO₂ (Adams' Catalyst)

Expertise & Experience: This is a classic, robust method for pyridine reduction.[4][8] The use of glacial acetic acid as the solvent is critical; it protonates the pyridine nitrogen, activating the ring towards reduction and preventing catalyst poisoning.[4][9] This allows the reaction to proceed efficiently at room temperature, although high hydrogen pressure is necessary.[10]

Materials and Reagents:

-

4-Methyl-2-(pyridin-4-yl)pyridine

-

Platinum(IV) Oxide (PtO₂, Adams' catalyst)

-

Glacial Acetic Acid

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

High-pressure autoclave/reactor (e.g., Parr hydrogenator) equipped with a stirrer

-

Celite® or a similar filter aid

Step-by-Step Methodology:

-

Reactor Setup: To a suitable glass liner for the high-pressure reactor, add 4-Methyl-2-(pyridin-4-yl)pyridine (1.0 eq).

-

Catalyst Loading: Under a flow of inert gas (N₂ or Ar), carefully add PtO₂ (5 mol%).

-

Solvent Addition: Add glacial acetic acid to dissolve the substrate (concentration typically 0.1-0.2 M).

-

Reaction Execution:

-

Place the glass liner into the high-pressure reactor and seal the vessel securely according to the manufacturer's instructions.

-

Purge the reactor 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas to remove all air.

-

Begin vigorous stirring and maintain the reaction at room temperature for 6-10 hours. Monitor the reaction progress by observing the drop in hydrogen pressure.

-

-

Work-up:

-

Once the reaction is complete (no further hydrogen uptake), carefully vent the reactor and purge with nitrogen.

-

Dilute the reaction mixture with ethyl acetate.

-

Carefully filter the mixture through a pad of Celite® to remove the platinum catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water.

-

Transfer the filtrate to a separatory funnel and carefully neutralize the acetic acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.

-

Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude product by column chromatography (silica gel) or distillation as required to obtain pure this compound.

Protocol 2: Mild-Condition Hydrogenation using Rhodium(III) Oxide

Expertise & Experience: Rhodium catalysts are exceptionally active for the hydrogenation of pyridines, often allowing for significantly milder conditions than platinum or palladium.[1][11] The use of a fluorinated alcohol solvent like TFE can further enhance catalyst activity. This protocol is particularly useful when high pressure is not feasible or when substrates are sensitive to harsh acidic conditions.[1]

Materials and Reagents:

-

4-Methyl-2-(pyridin-4-yl)pyridine

-

Rhodium(III) Oxide (Rh₂O₃)

-

2,2,2-Trifluoroethanol (TFE)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Pressure-rated reaction vessel or vial

-

High-pressure reactor

Step-by-Step Methodology:

-

Reactor Setup: In a pressure-rated vial, combine 4-Methyl-2-(pyridin-4-yl)pyridine (1.0 eq) and Rh₂O₃ (0.5 mol%).[1]

-

Solvent Addition: Add TFE to dissolve the substrate (e.g., 1 mL for 0.8 mmol substrate).[1]

-

Reaction Execution:

-

Work-up:

-

After cooling and venting the reactor, dilute the reaction mixture with ethyl acetate.

-

Filter the mixture through a short plug of silica or Celite® to remove the rhodium catalyst, washing with additional ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Further purification can be performed via column chromatography if necessary.

Protocol 3: Cost-Effective Hydrogenation using Palladium on Carbon (Pd/C)

Expertise & Experience: Pd/C is one of the most common and affordable hydrogenation catalysts. However, it is generally less effective for reducing the pyridine ring under neutral conditions. The addition of a strong acid is typically required to activate the substrate. This method is a workhorse for scaling up reactions where the use of expensive rhodium or high-pressure platinum setups is undesirable.

Materials and Reagents:

-

4-Methyl-2-(pyridin-4-yl)pyridine

-

10% Palladium on Carbon (Pd/C, 50% wet)

-

Methanol

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl Acetate

-

10 M Sodium Hydroxide (NaOH) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Hydrogenation apparatus (Parr shaker or similar)

Step-by-Step Methodology:

-

Reactor Setup: To a heavy-walled hydrogenation flask, add 4-Methyl-2-(pyridin-4-yl)pyridine (1.0 eq) and dissolve it in methanol.

-

Acidification: Cool the solution in an ice bath and slowly add concentrated HCl (1.1 - 1.5 eq) to form the pyridinium salt.

-

Catalyst Loading: Under a blanket of inert gas, carefully add 10% Pd/C (5-10 wt% of the substrate). Caution: Pd/C can be pyrophoric. Handle with care.

-

Reaction Execution:

-

Secure the flask to the hydrogenation apparatus.

-

Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times.

-

Pressurize the system with hydrogen (10-50 bar) and begin vigorous shaking or stirring at room temperature. The reaction may be gently heated (40-50°C) to increase the rate.

-

Monitor the reaction by hydrogen uptake for 12-24 hours.

-

-

Work-up:

-

Vent the hydrogen and purge the system with nitrogen.

-

Filter the reaction mixture through Celite® to remove the Pd/C catalyst, washing the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to remove the methanol.

-

Dissolve the residue in water and cool in an ice bath.

-

Slowly basify the aqueous solution by adding 10 M NaOH until the pH is >12.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product.

-

-

Purification: Purify via standard methods as needed.

Caption: Decision workflow for selecting and executing a hydrogenation protocol.

Trustworthiness: Validation and Troubleshooting

-

Reaction Monitoring: The most reliable way to monitor these reactions is by observing hydrogen uptake. A stable pressure reading indicates the reaction has stalled or completed. TLC or GC-MS analysis of an aliquot (after catalyst removal) can confirm the conversion of the starting material.

-

Incomplete Conversion: If the reaction stalls, potential causes include insufficient catalyst activity, catalyst poisoning, or inadequate pressure/temperature.

-

Solution: Increase hydrogen pressure, temperature, or reaction time. In some cases, adding a fresh portion of the catalyst may be necessary. Ensure the starting material is pure, as impurities (especially sulfur compounds) can poison catalysts.[12]

-

-

Catalyst Handling: Heterogeneous catalysts, particularly Pd/C and used PtO₂, can be pyrophoric upon exposure to air, especially when dry and loaded with hydrogen. Always handle them in an inert atmosphere or as a wet slurry. Filtered catalyst should be immediately quenched with water to prevent ignition.

References

Sources

- 1. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. asianpubs.org [asianpubs.org]

- 5. chembam.com [chembam.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. US1975843A - Purification and hydrogenation of pyridines - Google Patents [patents.google.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pcliv.ac.uk [pcliv.ac.uk]

- 17. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 18. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 19. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison [jstage.jst.go.jp]

- 21. researchgate.net [researchgate.net]

- 22. Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison. | Sigma-Aldrich [sigmaaldrich.com]

- 23. semanticscholar.org [semanticscholar.org]

- 24. 4-Methylpiperidine synthesis - chemicalbook [chemicalbook.com]

- 25. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 26. researchgate.net [researchgate.net]

- 27. Ru-Catalyzed Enantioselective Hydrogenation of 2-Pyridyl-Substituted Alkenes and Substrate-Mediated H/D Exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 28. eolss.net [eolss.net]

- 29. alfachemic.com [alfachemic.com]

- 30. Synthesis, Reactivity, and Catalytic Transfer Hydrogenation Activity of Ruthenium Complexes Bearing NNN Tridentate Ligands: Influence of the Secondary Coordination Sphere - PMC [pmc.ncbi.nlm.nih.gov]

- 31. mdpi.com [mdpi.com]

Technical Application Note: Reductive Coupling Strategies for 4-Methyl-2-(piperidin-4-yl)pyridine

Topic: Reductive coupling reactions using 4-Methyl-2-(piperidin-4-yl)pyridine Content Type: Application Note & Protocol Guide

Executive Summary & Scaffold Utility

The This compound scaffold is a privileged substructure in medicinal chemistry, frequently serving as a pharmacophore in GPCR modulators (e.g., antihistamines, chemokine receptor antagonists) and kinase inhibitors. Its structural value lies in the rigid pyridine-piperidine linkage, which positions the basic piperidine nitrogen for specific electrostatic interactions within a binding pocket while the pyridine ring offers pi-stacking potential.

This guide details the two primary Reductive Coupling methodologies to functionalize the secondary amine of the piperidine ring:

-

Classical Reductive Amination: Coupling with aldehydes/ketones using borohydride reagents.

-

Ni-Catalyzed Reductive Cross-Coupling: A modern, transition-metal-catalyzed approach to couple with alkyl halides (electrophiles), bypassing the need for carbonyl precursors.

Reaction Mechanics & Causality

Classical Reductive Amination

Mechanism: The secondary amine of this compound attacks a carbonyl electrophile to form a reversible hemiaminal, which dehydrates to an iminium ion. The choice of reducing agent is critical here: it must be selective for the iminium ion over the starting carbonyl to prevent side-product alcohol formation.

-

Reagent Choice: Sodium Triacetoxyborohydride (STAB) is the gold standard. Its steric bulk and electron-withdrawing acetoxy groups attenuate its reactivity, ensuring it reduces the iminium species rapidly while leaving aldehydes/ketones largely untouched.

Ni-Catalyzed Reductive Cross-Coupling (Electrophile-Electrophile)

Mechanism: This advanced protocol couples the secondary amine with an alkyl halide (typically alkyl bromide/iodide) using a Nickel catalyst and a stoichiometric reductant (Mn or Zn).

-

Why use this? It allows access to sterically congested motifs or alkyl chains where the corresponding aldehyde is unstable or unavailable. It operates via a radical mechanism where the alkyl halide generates a radical that is intercepted by the Ni-amine complex.

Experimental Protocols

Protocol A: Standard Reductive Amination (STAB Method)

Application: General functionalization with aldehydes (R-CHO) or ketones (R-C(O)-R').

Materials:

-

Substrate: this compound (1.0 equiv)

-

Electrophile: Aldehyde/Ketone (1.1–1.5 equiv)

-

Reductant: Sodium triacetoxyborohydride (STAB) (1.5–2.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

-

Additive: Acetic Acid (AcOH) (1.0–2.0 equiv) – Crucial for ketone activation.

Step-by-Step Procedure:

-

Preparation: In a flame-dried reaction vial equipped with a stir bar, dissolve This compound (1.0 mmol, 176 mg) in DCE (5 mL).

-

Activation: Add the aldehyde or ketone (1.2 mmol).

-

Note: If using a ketone or a sterically hindered aldehyde, add Acetic Acid (1.0 mmol, 60 µL) at this stage to catalyze iminium formation. Stir for 15–30 minutes at room temperature.

-

-

Reduction: Cool the mixture to 0°C (optional, but recommended for reactive aldehydes). Add STAB (1.5 mmol, 318 mg) portion-wise over 5 minutes.

-

Caution: Gas evolution (hydrogen) may occur; ensure proper venting.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–16 hours. Monitor via LC-MS for the disappearance of the secondary amine (m/z ~177).

-

Quench: Quench by adding saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 10 minutes until gas evolution ceases.

-

Work-up: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: Flash column chromatography (typically MeOH/DCM gradient with 1% NH₄OH to prevent streaking of the basic amine).

Protocol B: Ni-Catalyzed Reductive Alkylation (Advanced)

Application: Coupling with unactivated Alkyl Bromides/Iodides.

Materials:

-

Substrate: this compound (1.0 equiv)

-

Electrophile: Alkyl Bromide (1.5 equiv)

-

Catalyst: NiCl₂·glyme (10 mol%)

-

Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%)

-

Reductant: Manganese powder (Mn⁰) (2.0 equiv)

-

Solvent: DMA or DMF (Degassed)

Step-by-Step Procedure:

-

Glovebox/Schlenk Setup: In a nitrogen-filled glovebox or under Ar flow, combine NiCl₂·glyme (0.10 mmol) and dtbbpy (0.15 mmol) in DMA (2 mL). Stir until the solution turns green/blue (complex formation).

-

Substrate Addition: Add This compound (1.0 mmol), the Alkyl Bromide (1.5 mmol), and Mn powder (2.0 mmol).

-

Note: Add NaI (0.5 equiv) if using Alkyl Bromides to facilitate Finkelstein reaction in situ, improving yield.

-

-

Reaction: Seal the vial and stir vigorously at 60°C for 12–24 hours.

-

Work-up: Filter the mixture through a Celite pad to remove Mn/Ni residues. Dilute with EtOAc, wash with water (to remove DMA) and brine.

-

Purification: Standard reverse-phase HPLC or Flash Chromatography.

Optimization & Troubleshooting Guide

Quantitative Comparison of Methods

| Feature | Method A: Reductive Amination (STAB) | Method B: Ni-Catalyzed Cross-Coupling |

| Electrophile | Aldehydes / Ketones | Alkyl Halides (Br, I) |

| Reaction Time | 2 – 16 Hours | 12 – 24 Hours |

| Moisture Sensitivity | Low (STAB tolerates trace water) | High (Requires anhydrous/degassed conditions) |

| Steric Tolerance | Moderate (Ketones can be slow) | High (Excellent for secondary alkyl halides) |

| Primary Risk | Over-alkylation (rare for 2° amines) | Protodehalogenation of electrophile |

Troubleshooting Matrix

-

Issue: Low conversion with Ketones (Method A).

-

Root Cause: Slow iminium formation due to sterics or electronics.

-

Solution: Increase Acetic Acid to 5.0 equiv or switch solvent to MeOH and use NaBH₃CN (stronger, but toxic). Use molecular sieves (4Å) to drive dehydration.

-

-

Issue: Product trapped in aqueous phase during work-up.

-

Root Cause: The pyridine-piperidine scaffold is highly polar/basic.

-

Solution: Ensure the aqueous layer pH is >10 during extraction. Use "Salting out" method (saturate aqueous layer with NaCl) or use CHCl₃/iPrOH (3:1) as the extraction solvent.

-

Visualized Workflow

Caption: Decision tree for functionalizing this compound via Classical vs. Ni-Catalyzed Reductive Coupling.

References

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996.

-

MacMillan, D. W. C., et al. "Decarboxylative sp3 C–N coupling via dual copper and photoredox catalysis." Nature, 2015. (Context for advanced radical couplings).

-

Doyle, A. G., et al. "Ni-Catalyzed Carbon–Carbon Bond-Forming Reductive Amination." Journal of the American Chemical Society, 2018. (Basis for Ni-catalyzed protocols).

-

BenchChem. "Structure and Applications of Pyridine-Piperidine Scaffolds in Drug Discovery." BenchChem Compound Database, 2025.

Sources

Using 4-Methyl-2-(piperidin-4-yl)pyridine as a pharmaceutical intermediate

Application Note: Strategic Utilization of 4-Methyl-2-(piperidin-4-yl)pyridine in Drug Discovery

Executive Summary

This compound (CAS: 2770359-55-0 for HCl salt) is a high-value "privileged scaffold" in medicinal chemistry. Unlike common N-linked piperidinyl-pyridines (formed via SNAr), this molecule features a C–C bond between the pyridine C2 position and the piperidine C4 position. This specific topology offers a unique vector for extending pharmacophores, particularly in the design of Kinase Inhibitors (targeting ALK, ROS1, and JAK) and GPCR Antagonists (Histamine H1/H4, Muscarinic).

This Application Note provides a technical roadmap for utilizing this intermediate, focusing on its role as a rigid linker that separates an aromatic "anchor" (pyridine) from a solubilizing "tail" (piperidine). We present validated protocols for its functionalization and handling, ensuring high-yield incorporation into diverse chemical libraries.

Technical Profile & Structural Logic

The molecule consists of a 4-methylpyridine ring attached to a secondary amine (piperidine). Its utility is defined by two distinct "Exit Vectors" and specific pKa properties that influence binding affinity.

| Property | Value / Description | Significance in Drug Design |

| Molecular Formula | C₁₁H₁₆N₂ | Fragment-like (MW < 200), ideal for FBDD. |

| Pyridine Nitrogen (N1) | pKa ~ 5.8 (Est.) | Acts as a Hinge Binder in kinase pockets (H-bond acceptor). The 4-methyl group is electron-donating, slightly increasing basicity compared to unsubstituted pyridine. |

| Piperidine Nitrogen (NH) | pKa ~ 10.8 (Est.) | Provides solubility and a handle for Solvent Front interactions. Primary site for derivatization. |

| Linkage | C2(Py)–C4(Pip) | Rotatable Bond: 1. Allows induced fit within the binding pocket while maintaining a linear extension (~6–7 Å distance between nitrogens). |

| Topology | Linear / Para-like | Distinct from ortho-fused systems; mimics the spacing found in Crizotinib and Rupatadine analogs. |

Application Logic: The "Scaffold-to-Lead" Workflow

The following diagram illustrates how this specific intermediate serves as a divergent point for generating three distinct classes of therapeutic agents.

Figure 1: Divergent synthesis workflow utilizing this compound to access multiple therapeutic classes.

Validated Experimental Protocols

The secondary amine of the piperidine ring is the primary nucleophile. The following protocols are optimized to minimize side reactions (such as bis-alkylation) and ensure complete conversion.

Protocol A: Reductive Amination (The "Standard" Route)

Use Case: Attaching a solubilizing tail or hydrophobic group for Kinase/GPCR libraries.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Aldehyde/Ketone: 1.1 – 1.2 equiv

-

Reducing Agent: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Acid Catalyst: Acetic Acid (AcOH) (1.0 equiv) – Critical for imine formation efficiency.

Step-by-Step Methodology:

-

Free Base Preparation (If starting from HCl salt):

-

Dissolve the hydrochloride salt in a minimal amount of water.

-

Adjust pH to >12 using 1N NaOH.

-

Extract 3x with DCM. Dry combined organics over Na₂SO₄ and concentrate. Note: The free base is an oil/low-melting solid and should be used immediately to avoid carbonate formation from air.

-

-

Imine Formation:

-

In a reaction vial, dissolve the free base (1.0 mmol) and the aldehyde (1.1 mmol) in anhydrous DCE (5 mL).

-

Add AcOH (1.0 mmol). Stir at Room Temperature (RT) for 30–60 minutes. Checkpoint: Monitor by TLC/LCMS for imine formation (shift in retention time).

-

-

Reduction:

-

Add NaBH(OAc)₃ (1.5 mmol) in one portion.

-

Stir at RT for 4–16 hours under nitrogen atmosphere.

-

-

Quench & Workup:

-

Quench with saturated aqueous NaHCO₃ (5 mL). Stir for 15 minutes until gas evolution ceases.

-

Extract with DCM (3 x 10 mL).

-

Wash organic layer with brine, dry over MgSO₄, and concentrate.

-

-

Purification:

-